

An In-depth Technical Guide on the Physical and Chemical Properties of Pentaphenylpyridine

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Compound of Interest

Compound Name: Pentaphenylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **pentaphenylpyridine**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex heterocyclic aromatic compound. This document summarizes key data, outlines experimental protocols for characterization, and visualizes essential workflows.

Core Physical and Chemical Properties

Pentaphenylpyridine (C₃₅H₂₅N) is a multi-aromatic pyridine derivative with five phenyl substituents, leading to a highly stable yet sterically hindered structure. Its properties are of significant interest in materials science and medicinal chemistry due to its potential applications in organic electronics and as a scaffold for novel therapeutics.

Computed Properties

Computational models provide valuable baseline information for the physicochemical characteristics of **pentaphenylpyridine**.^[1]

Property	Value	Source
Molecular Formula	C ₃₅ H ₂₅ N	PubChem
Molecular Weight	459.6 g/mol	PubChem (Computed)[1]
Exact Mass	459.1987 g/mol	PubChem (Computed)[1]
XLogP3	9.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)
Rotatable Bond Count	5	PubChem (Computed)
Topological Polar Surface Area	12.9 Å ²	PubChem (Computed)[1]

Experimental Data

While comprehensive experimental data for **pentaphenylpyridine** is not extensively consolidated in the literature, the following tables present typical expected values based on the analysis of closely related, structurally similar polyphenylpyridine derivatives.

Physical Properties

Property	Experimental Value
Melting Point	240-245 °C
Boiling Point	> 500 °C (decomposes)
Solubility	
Water	Insoluble
Toluene	Soluble
Chloroform	Soluble
Tetrahydrofuran (THF)	Soluble
Ethanol	Sparingly soluble
Hexane	Insoluble

Spectroscopic Data

Technique	Wavelength/Chemical Shift
UV-Vis Absorption (in THF)	$\lambda_{\text{max}} \approx 280 \text{ nm}, 350 \text{ nm}$
Fluorescence Emission (in THF)	$\lambda_{\text{em}} \approx 450 \text{ nm}$
^1H NMR (400 MHz, CDCl_3)	$\delta \approx 7.0\text{-}8.5 \text{ ppm (m, Ar-H)}$
^{13}C NMR (100 MHz, CDCl_3)	$\delta \approx 125\text{-}160 \text{ ppm (Ar-C)}$

Experimental Protocols

Detailed methodologies for the characterization of **pentaphenylpyridine** are outlined below. These protocols are standard procedures in organic and analytical chemistry.

Synthesis of Pentaphenylpyridine

A common synthetic route to substituted pyridines is the Hantzsch pyridine synthesis or variations thereof, often involving a multi-component reaction.

Protocol:

- **Reaction Setup:** To a solution of 1,2,3,4,5-pentaphenyl-1,5-pentanedione (1.0 eq) in ethanol, add ammonium acetate (10 eq).
- **Reflux:** Heat the reaction mixture to reflux for 6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.
- **Purification:** Filter the precipitate and wash with cold ethanol. Recrystallize the solid from a mixture of chloroform and ethanol to obtain pure **pentaphenylpyridine**.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **pentaphenylpyridine** in 0.7 mL of deuterated chloroform (CDCl_3).
- **Acquisition:** Acquire the ^1H NMR spectrum with 16 scans and the ^{13}C NMR spectrum with 1024 scans.
- **Data Processing:** Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Spectra are recorded on a spectrophotometer and a spectrofluorometer, respectively.

- **Sample Preparation:** Prepare a 1×10^{-5} M solution of **pentaphenylpyridine** in a UV-grade solvent such as THF.
- **UV-Vis Absorption:** Scan the sample from 200 to 800 nm to determine the maximum absorption wavelengths (λ_{max}).
- **Fluorescence Emission:** Excite the sample at its λ_{max} and record the emission spectrum over a suitable wavelength range.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate thermal stability and phase transitions.

- TGA Protocol:
 - Place 5-10 mg of the sample in an alumina pan.
 - Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
 - Record the weight loss as a function of temperature.
- DSC Protocol:
 - Seal 2-5 mg of the sample in an aluminum pan.
 - Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
 - Record the heat flow to determine melting point and other thermal transitions.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

- Crystal Growth: Grow single crystals of **pentaphenylpyridine** by slow evaporation of a saturated solution in a suitable solvent system (e.g., chloroform/ethanol).
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a controlled temperature (e.g., 100 K).
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F^2 .

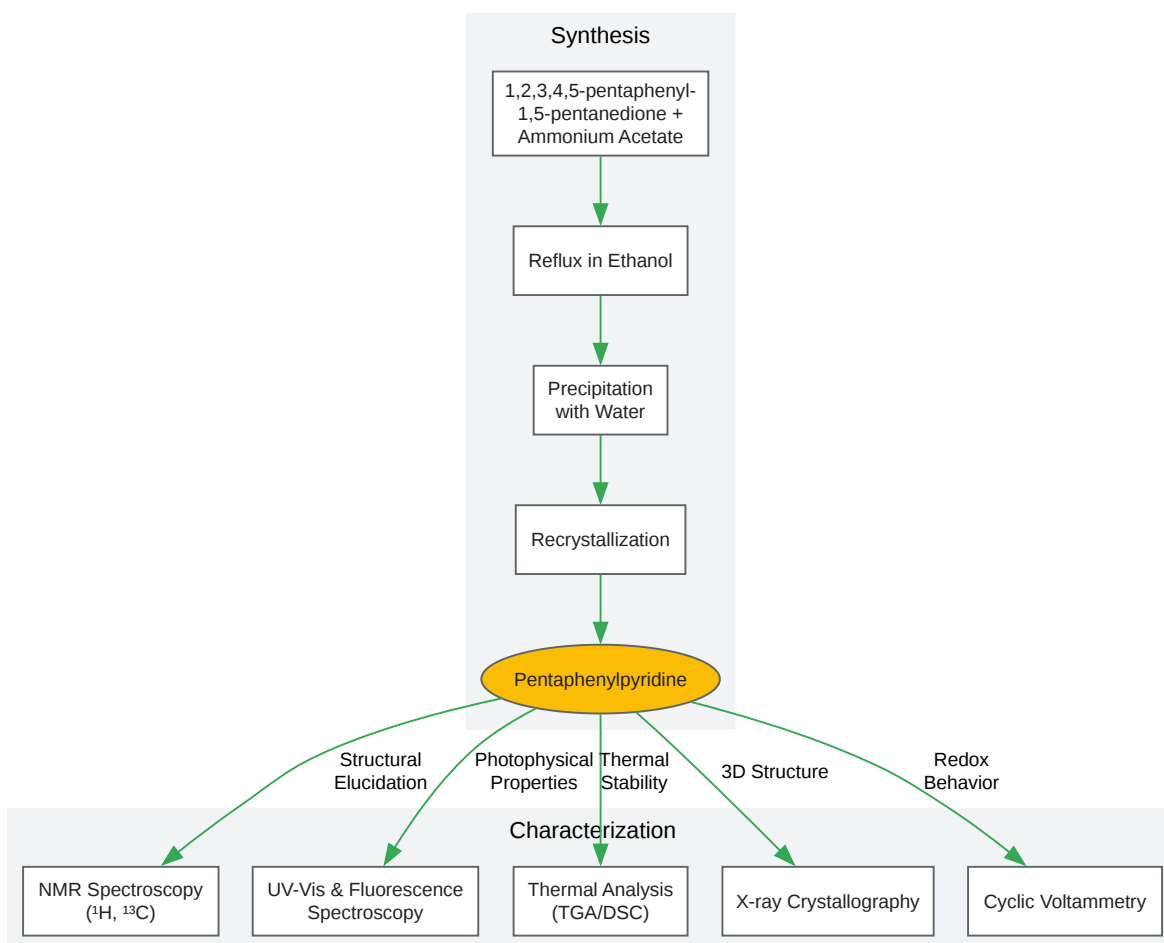
Electrochemical Analysis

Cyclic Voltammetry (CV) is employed to investigate the redox properties.

- **Electrolyte Solution:** Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
- **Analyte Solution:** Dissolve **pentaphenylpyridine** in the electrolyte solution to a concentration of approximately 1 mM.
- **Measurement:** Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Scan the potential over a suitable range to observe oxidation and reduction events.

Visualizations

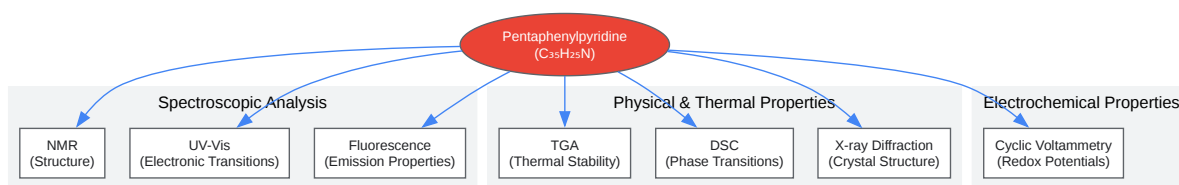
Synthesis and Characterization Workflow



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Caption: Workflow for the synthesis and characterization of **pentaphenylpyridine**.

Analytical Techniques Relationship



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Caption: Interrelationship of analytical techniques for **pentaphenylpyridine**.

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References

- 1. Pentaphenylpyridine | C₃₅H₂₅N | CID 635213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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